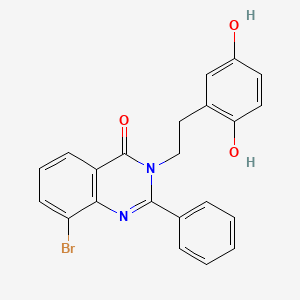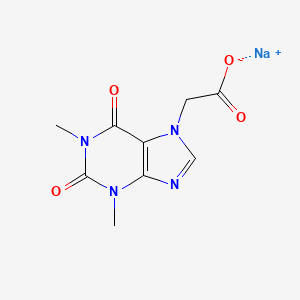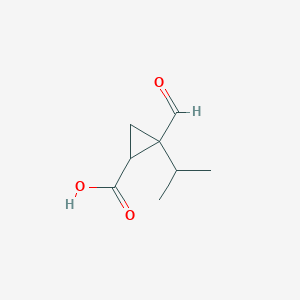![molecular formula C26H50N2O3 B13784618 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate CAS No. 94006-18-5](/img/structure/B13784618.png)
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is a chemical compound with the molecular formula C26H50N2O3 and a molar mass of 438.6868 g/mol . This compound is known for its unique structure, which includes an octadec-9-enylamino group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate typically involves the reaction of octadec-9-enylamine with ethyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Wirkmechanismus
The mechanism of action of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets include membrane proteins and lipid components, leading to alterations in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl alcohol
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl chloride
- **2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl bromide
Uniqueness
Compared to its analogs, 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is unique due to its acetate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of biodegradable polymers and surfactants .
Eigenschaften
CAS-Nummer |
94006-18-5 |
|---|---|
Molekularformel |
C26H50N2O3 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
2-[acetyl-[2-[[(Z)-octadec-9-enyl]amino]ethyl]amino]ethyl acetate |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-21-22-28(25(2)29)23-24-31-26(3)30/h11-12,27H,4-10,13-24H2,1-3H3/b12-11- |
InChI-Schlüssel |
WBXMSJPVUUSZHF-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNCCN(CCOC(=O)C)C(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNCCN(CCOC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
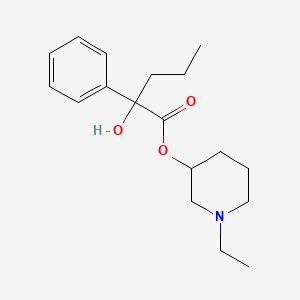
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
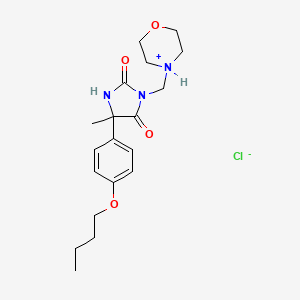
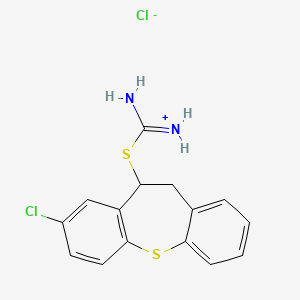
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
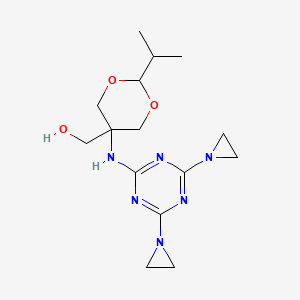
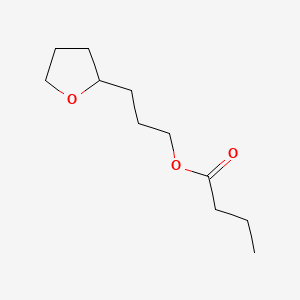
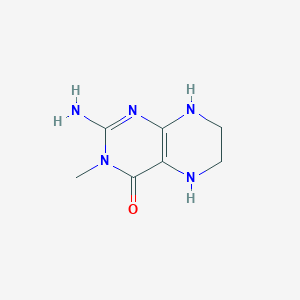
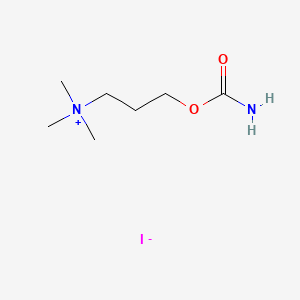
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
